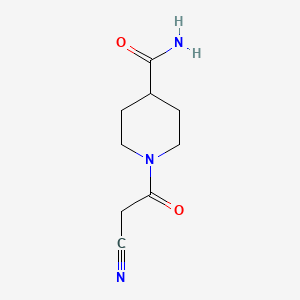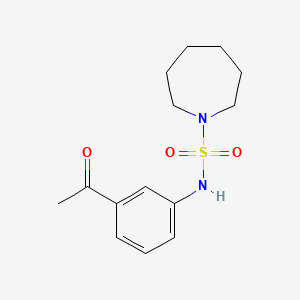
N-(3-acetylphenyl)azepane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N-(3-acetylphenyl)azepane-1-sulfonamide involves several steps. While I don’t have specific synthetic procedures from the retrieved papers, it typically starts with the cyclization of an appropriate precursor to form the azepane ring. Subsequent functionalization and sulfonation yield the final compound. Researchers have explored various synthetic routes to access this molecule, aiming for high yields and purity.
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Receptor Binding Studies
One significant application of related compounds involves the synthesis of clavizepine analogues through the assembly of the azepine ring. This process involves electrophilic cyclization of sulfonamide acetals, leading to compounds evaluated for their binding at adrenergic, dopaminergic, and serotonergic receptors (de la Fuente et al., 2006).
Development of Ionic Liquids
Another research direction explores the synthesis of new families of room temperature ionic liquids starting from azepane. This approach is particularly noteworthy for its potential environmental benefits, mitigating disposal issues related to the coproduct of diamine production processes used in the polyamide industry. The resulting azepanium salts exhibit a wide range of liquid temperature ranges and electrochemical windows, suggesting their utility as safe alternatives to traditional electrolytes (Belhocine et al., 2011).
Neutron Diffraction Studies
Furthering our understanding of drug-protein interactions, neutron diffraction of acetazolamide-bound human carbonic anhydrase II offers detailed insights into the atomic details of drug binding. This study not only reveals the molecular details of drug interaction but also the charged state of the bound drug, contributing significantly to rational drug design (Fisher et al., 2012).
Electronic Transport in Polymeric Systems
Research into poly(azomethine sulfone)s demonstrates the semiconducting properties of these polymers, establishing correlations between their chemical structures and electronic transport mechanisms. This study paves the way for applications in electronic devices by elucidating the direct bandgaps of these materials (Rusu et al., 2007).
Sulfonamide Chemistry
The regiospecific cleavage of S-N bonds in sulfonyl azides, leading to efficient sulfonyl donors, highlights a novel approach in synthetic chemistry. This technique allows for the preparation of sulfones at ambient temperatures, showcasing the versatility of sulfonyl azides in organic synthesis (Zhang et al., 2019).
properties
IUPAC Name |
N-(3-acetylphenyl)azepane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-12(17)13-7-6-8-14(11-13)15-20(18,19)16-9-4-2-3-5-10-16/h6-8,11,15H,2-5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPOCDGBIHIVSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

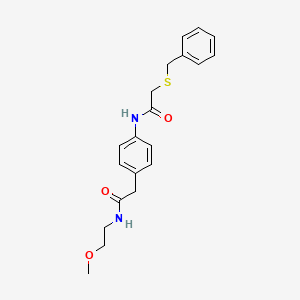
![2-(2,2,2-Trifluoroethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2692621.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2692623.png)
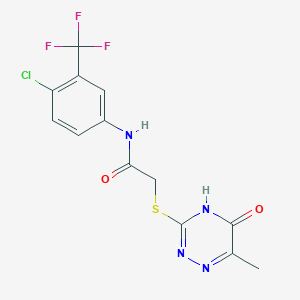
![N-[2-(4-chlorophenyl)sulfanylethyl]benzamide](/img/structure/B2692626.png)

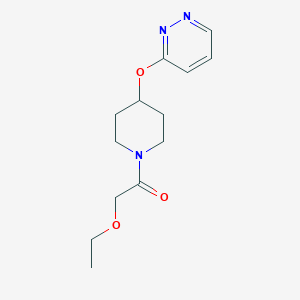
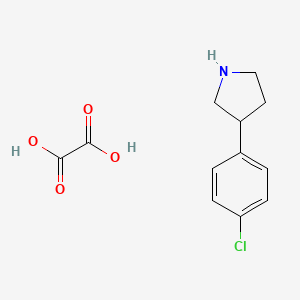
![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2692632.png)

![2-[2-(4-methylphenoxy)acetamido]-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2692637.png)
